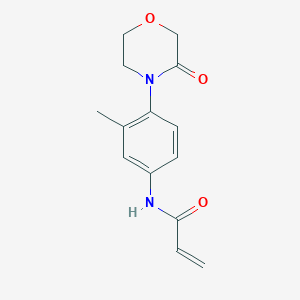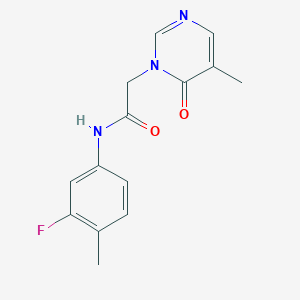
3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-(4-fluorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-(4-fluorobenzyl)oxime” is a complex organic molecule. It contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a methylamino group, an oxime group, and a fluorobenzyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, oxime group, and fluorobenzyl group would likely contribute to the compound’s overall shape and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique
Orexin Receptor Mechanisms and Eating Disorders
Research on compounds with similar chemical structures to the specified compound has focused on the modulation of feeding, arousal, stress, and drug abuse. For example, selective antagonism at Orexin-1 Receptor (OX1R) has been evaluated for its role in binge eating (BE) in female rats, suggesting potential pharmacological treatment options for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Fluorescent Probes for Biological Applications
Another area of research involves the development of fluorescent probes for detecting metal ions in living cells. A study synthesized a coumarin–pyrazolone probe demonstrating quick color response and significant fluorescence quenching upon binding with Cr3+ ions, indicating applications in living cell imaging (Mani et al., 2018).
Antimicrobial Activity
Compounds with thiazole and thiazolidine rings, similar in structure to the requested compound, have been synthesized and evaluated for their antimicrobial activity. Such compounds showed significant activity against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai et al., 2013).
Antifungal Activity
Research on thiazole derivatives has also shown promising antifungal activities, with certain compounds inhibiting the growth of fungi like Fusarium oxysporum. This suggests potential applications in agriculture or medicine for the treatment of fungal infections (Xu et al., 2007).
Bioorthogonal Chemistry for Protein Labeling
In the realm of bioorthogonal chemistry, the development of novel probes for in situ fluorogenic protein labeling has been reported. This includes the synthesis of 4-oxime-1,8-naphthalimide derivatives for turn-on fluorescence probes, showcasing applications in biological and medical research (Tian et al., 2019).
Orientations Futures
The study of novel compounds like “3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-(4-fluorobenzyl)oxime” could lead to the discovery of new chemical reactions, synthetic methods, and biological activities. Future research could involve investigating its synthesis, properties, and potential applications .
Propriétés
IUPAC Name |
(3E)-3-[(4-fluorophenyl)methoxyimino]-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-16-14-17-8-13(21-14)12(19)6-7-18-20-9-10-2-4-11(15)5-3-10/h2-5,7-8H,6,9H2,1H3,(H,16,17)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPQXJDMGNXNS-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)CC=NOCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(S1)C(=O)C/C=N/OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
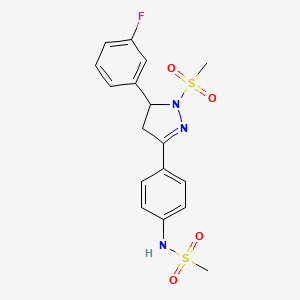
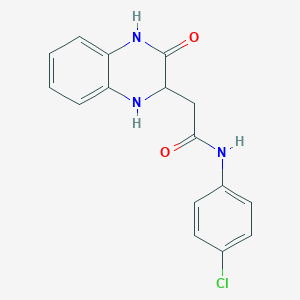
![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2872361.png)
![N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2872363.png)
![1-(4-nitrophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2872364.png)
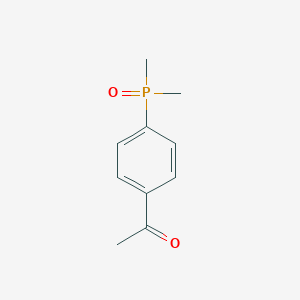
![3,4,5-trimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2872370.png)
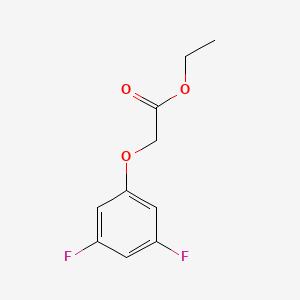
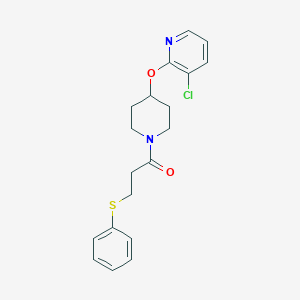

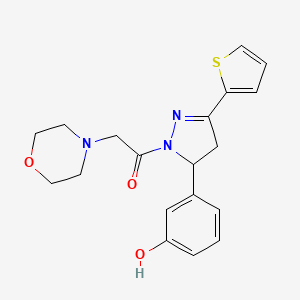
![3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[(thiophen-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2872378.png)
